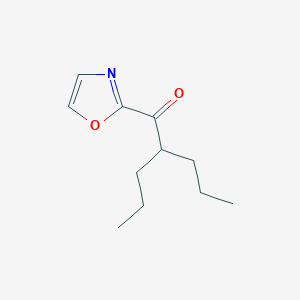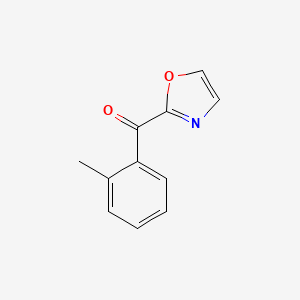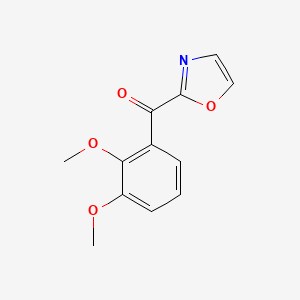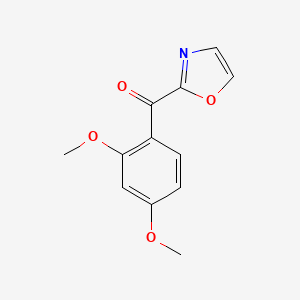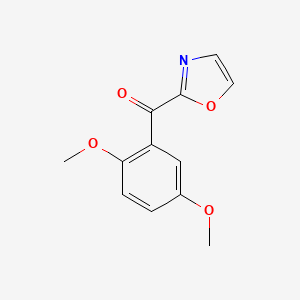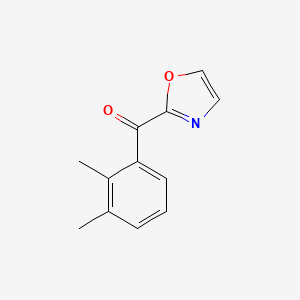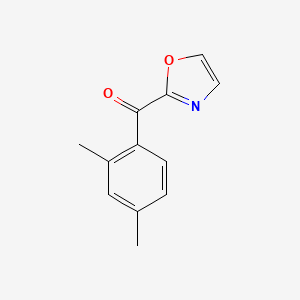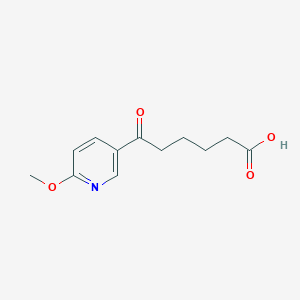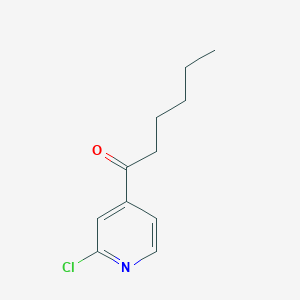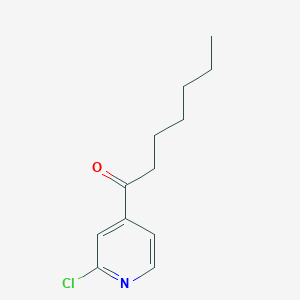![molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8](/img/structure/B1325572.png)
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate is a synthetic ester derived from octanoic acid and azetidine It is known for its unique structure, which includes an azetidine ring attached to a phenyl group, further connected to an oxooctanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves the esterification of octanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the azetidine moiety. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:
Raw Materials: Octanoic acid, ethanol, azetidine
Catalysts: Acidic catalysts for esterification
Purification: Distillation and recrystallization
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the keto group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic medium, room temperature.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, elevated temperatures (50-70°C).
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted azetidine derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Wirkmechanismus
The mechanism by which Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially modulating their activity. The phenyl group and oxooctanoate chain contribute to the compound’s overall stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 8-[4-(pyrrolidinomethyl)phenyl]-8-oxooctanoate
- Ethyl 8-[4-(piperidinomethyl)phenyl]-8-oxooctanoate
This detailed article provides a comprehensive overview of Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNMELXGAXPLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642838 |
Source


|
| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-31-8 |
Source


|
| Record name | Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
